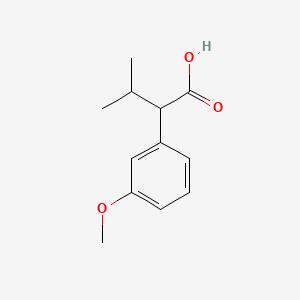
2-(3-Methoxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “2-(3-Methoxyphenyl)-3-methylbutanoic acid” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Unfortunately, without specific data, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific molecular structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be determined by its specific molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Amino Acids : Research has shown the synthesis of various amino acids, including 2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins. The synthesis process involves gradual hydrolysis and a method for synthesis and resolution of these amino acids has been developed (Shimohigashi et al., 1976).
- Chemical Derivatives : Studies include the synthesis of enantiopure derivatives, such as (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, key intermediates in the preparation of pharmacologically important compounds like Aliskiren (Andrushko et al., 2008).
- Chemical Reactions and Analysis : Investigations into the properties and reactions of similar compounds, for instance, the oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI), have been carried out to understand the kinetics and mechanisms involved (Signorella et al., 1992).
Applications in Biochemistry and Molecular Biology
- Component in Bioactive Compounds : The compound has been identified as a component in bioactive substances like bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
- Analytical Chemistry Applications : Techniques have been developed to quantify microcystins in cyanobacterial samples, where oxidation of these compounds leads to derivatives such as 2-methyl-3-methoxy-4-phenylbutanoic acid, aiding in the analysis of environmental samples (Wu et al., 2009).
Other Relevant Studies
- Synthesis and Properties of Derivatives : Research on the synthesis, spectral properties, and corrosion inhibition efficiency of related phosphonate derivatives has been conducted, contributing to a deeper understanding of these compounds in various applications (Djenane et al., 2019).
- Molecular Structure Studies : X-ray structure determination of derivatives, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, helps in understanding the stereochemistry and molecular configuration of these compounds (Nakamura et al., 1976).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-5-4-6-10(7-9)15-3/h4-8,11H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGOQSIKBQCAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51632-35-0 |
Source


|
| Record name | 2-(3-methoxyphenyl)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
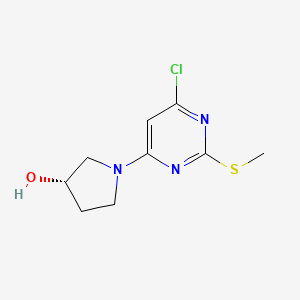

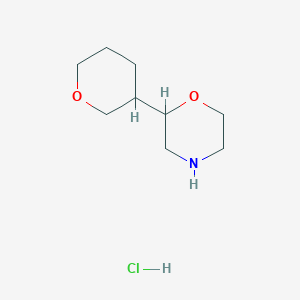

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2431338.png)


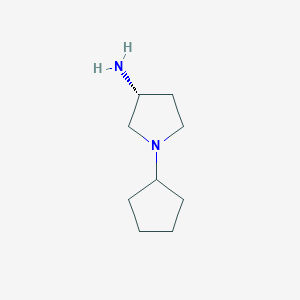

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2431344.png)
![2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2431348.png)

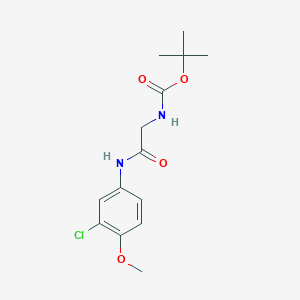
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2431353.png)
